![molecular formula C6H4BBrF2O2 B1275741 4-Bromo-2,6-difluorophenylboronic acid CAS No. 352535-81-0](/img/structure/B1275741.png)
4-Bromo-2,6-difluorophenylboronic acid
Overview
Description
4-Bromo-2,6-difluorophenylboronic acid is a chemical compound with the CAS Number: 352535-81-0 . It has a molecular weight of 236.81 and is typically stored in a refrigerator . The compound is solid in physical form and is white in color .
Molecular Structure Analysis
The InChI Code for 4-Bromo-2,6-difluorophenylboronic acid is1S/C6H4BBrF2O2/c8-3-1-4 (9)6 (7 (11)12)5 (10)2-3/h1-2,11-12H
. The InChI Key is QHYNAULNEIXXPC-UHFFFAOYSA-N
. Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2,6-difluorophenylboronic acid are not detailed in the search results, boronic acids are generally used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
4-Bromo-2,6-difluorophenylboronic acid is a solid, white compound . and is typically stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications
Synthesis of Organic Semiconductors
4-Bromo-2,6-difluorophenylboronic acid can be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls . These oligophenyls have applications in organic semiconductors, which are used in organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors .
Suzuki–Miyaura Coupling Reactions
This compound can serve as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole . The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .
Synthesis of TGR5 Agonists
4-Bromo-2,6-difluorophenylboronic acid can be used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists . TGR5 agonists have potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity .
Kinase Inhibitor Development
Studies have explored the use of 6-bromo-2,3-difluorophenylboronic acid in the development of inhibitors for kinases. Kinase inhibitors are being actively investigated for their potential in treating cancer, inflammatory diseases, and other conditions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,6-difluorophenylboronic acid is the formation of carbon-carbon bonds . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Mode of Action
The mode of action of 4-Bromo-2,6-difluorophenylboronic acid involves its interaction with a transition metal catalyst, typically palladium . In the Suzuki-Miyaura coupling reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to the metal catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 4-Bromo-2,6-difluorophenylboronic acid, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds, which can be used in various applications, from drug development to materials science .
Pharmacokinetics
As a boronic acid derivative, it’s likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura coupling reactions .
Result of Action
The result of the action of 4-Bromo-2,6-difluorophenylboronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, enabling the creation of a wide range of substances, from pharmaceuticals to polymers .
Action Environment
The action of 4-Bromo-2,6-difluorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a mild and functional group tolerant environment . Additionally, the stability and reactivity of the boronic acid can be affected by factors such as temperature and pH .
properties
IUPAC Name |
(4-bromo-2,6-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYNAULNEIXXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399603 | |
Record name | 4-Bromo-2,6-difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorophenylboronic acid | |
CAS RN |
352535-81-0 | |
Record name | 4-Bromo-2,6-difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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